![molecular formula C18H16N4O6 B11182320 2-methoxy-N'-[1-(3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B11182320.png)
2-methoxy-N'-[1-(3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide
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Overview
Description
2-methoxy-N’-[1-(3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a methoxy group, a nitrophenyl group, and a dioxopyrrolidinyl group attached to a benzohydrazide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N’-[1-(3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide typically involves multiple steps. One common method involves the condensation reaction between 2-methoxybenzohydrazide and 1-(3-nitrophenyl)-2,5-dioxopyrrolidine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving precise control of reaction conditions such as temperature, pressure, and solvent composition. Advanced purification techniques like recrystallization or chromatography may be employed to ensure the final product’s quality .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N’-[1-(3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
Oxidation: Formation of nitro oxides and other oxidized derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzohydrazides.
Scientific Research Applications
2-methoxy-N’-[1-(3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-methoxy-N’-[1-(3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- 4-hydroxy-3-methoxy-N’-{(Z)-1-[5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl]ethylidene}benzohydrazide
- 2-amino-N’-[(pyridin-2-yl)methylene]benzohydrazide
- 2-methoxy-N’-[(E)-(3-nitrophenyl)methylene]benzohydrazide .
Uniqueness
2-methoxy-N’-[1-(3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H16N4O6 |
---|---|
Molecular Weight |
384.3 g/mol |
IUPAC Name |
2-methoxy-N'-[1-(3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide |
InChI |
InChI=1S/C18H16N4O6/c1-28-15-8-3-2-7-13(15)17(24)20-19-14-10-16(23)21(18(14)25)11-5-4-6-12(9-11)22(26)27/h2-9,14,19H,10H2,1H3,(H,20,24) |
InChI Key |
PYAYBHWHXSLLHV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NNC2CC(=O)N(C2=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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